molecular formula C8H12N2O3 B13986642 ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B13986642
M. Wt: 184.19 g/mol
InChI Key: XMINYSFVSXJPAS-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method is the reaction of ethyl acetoacetate with methylhydrazine under reflux conditions in ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carbinol derivatives .

Scientific Research Applications

Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
  • 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 1,5-dimethyl substitution enhances its stability and reactivity compared to other pyrazole derivatives .

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 2,3-dimethyl-5-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-4-13-8(12)6-5(2)10(3)9-7(6)11/h4H2,1-3H3,(H,9,11)

InChI Key

XMINYSFVSXJPAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(NC1=O)C)C

Origin of Product

United States

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